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Azocane-2-thione

Cat. No.: B13095445
CAS No.: 22928-63-8
M. Wt: 143.25 g/mol
InChI Key: ZLUNIUCVHBOLSC-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Thiourea (B124793) Chemistry and Azacyclic Systems

Azocane-2-thione is structurally defined by an eight-membered, saturated nitrogen-containing ring, known as an azocane (B75157) ring. wikipedia.org The presence of a thione group (C=S) at the second position, adjacent to the nitrogen atom, classifies it as a cyclic thiourea. Cyclic thioureas are a significant class of compounds in organic chemistry, known for their diverse applications and interesting reactivity. nih.govuobasrah.edu.iq The tautomeric nature of the thiourea group allows for flexible coordination modes, making them valuable ligands in coordination chemistry. uobasrah.edu.iq

The azocane framework places this compound within the broader family of azacyclic systems, which are foundational scaffolds in many biologically active molecules. nih.gov The synthesis of eight-membered rings can be challenging due to entropic and enthalpic barriers in ring-closure reactions. rsc.orgpku.edu.cn However, various synthetic strategies, including radical-based methods, have been developed to access these larger ring systems. rsc.org The chemistry of related azocine (B12641756) derivatives (the unsaturated counterparts to azocanes) has been explored, providing insights into the potential reactivity of these eight-membered nitrogen heterocycles. nih.govresearchgate.netresearchgate.net

Significance of Sulfur-Containing Heterocycles in Contemporary Chemical Synthesis

Sulfur-containing heterocycles are a cornerstone of modern organic and medicinal chemistry due to their wide range of applications and unique chemical properties. fiveable.meijarst.innih.gov The presence of a sulfur atom in a heterocyclic ring can significantly influence the molecule's electronic properties, stability, and reactivity. fiveable.me These compounds are integral to the structure of numerous pharmaceuticals, agrochemicals, and advanced materials. ijarst.inopenmedicinalchemistryjournal.comnumberanalytics.com

The versatility of sulfur-containing heterocycles stems from the ability of sulfur to exist in various oxidation states and to participate in a wide array of chemical transformations. fiveable.me This has led to their use as key intermediates in the synthesis of complex molecules. thieme-connect.com Furthermore, the incorporation of sulfur and nitrogen into a single heterocyclic system, as seen in this compound, often imparts interesting biological activities and coordination properties. nih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

Direct research specifically focused on this compound is limited. However, the broader research landscape for related compounds provides a strong indication of its potential areas of interest. The synthesis of medium to large-sized rings, including eight-membered systems, is a continuing area of focus in organic synthesis. rsc.orgpku.edu.cn

Emerging trends in the synthesis of related cyclic thioureas involve the development of efficient, one-pot, multicomponent reactions. nih.gov For larger azacyclic systems, methods such as ring-closing metathesis and intramolecular C-H amination are being explored. nih.gov The functionalization of pre-existing azocane and azocine rings is another area of active research, aiming to generate libraries of derivatives for biological screening. researchgate.net

Given the lack of specific data for this compound, the properties of the closely related seven-membered ring compound, Azepane-2-thione, are presented below for context.

PropertyValueUnit
Molecular FormulaC6H11NS
Molecular Weight129.23g/mol
Standard Gibbs Free Energy of Formation198.26kJ/mol
Enthalpy of Formation at Standard Conditions (gas)54.24kJ/mol

*Data for Azepane-2-thione. chemeo.com

Unexplored Research Avenues and Future Trajectories for this compound

The field of this compound research is largely nascent, presenting numerous opportunities for future investigation. A primary unexplored avenue is the development of efficient and stereoselective synthetic routes to the this compound scaffold itself. The application of modern synthetic techniques, such as flow chemistry and automated synthesis platforms, could accelerate the exploration of this compound and its derivatives. numberanalytics.com

Future research will likely focus on several key areas:

Catalysis: The potential of this compound and its derivatives as ligands for transition metal catalysis or as organocatalysts is yet to be explored. The thiourea moiety suggests potential for hydrogen bond-donating catalysis.

Medicinal Chemistry: Given the biological activity of many cyclic thioureas and azacyclic compounds, this compound represents a novel scaffold for drug discovery. nih.govnih.gov Investigations into its potential antimicrobial, antiviral, or anticancer properties could be fruitful.

Materials Science: The incorporation of the this compound unit into polymers or other materials could lead to novel properties, leveraging the unique electronic and coordination characteristics of the sulfur- and nitrogen-containing ring. numberanalytics.comrsc.org

The development of a deeper understanding of the fundamental chemistry of this compound will be crucial for unlocking its potential in these and other areas of advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NS B13095445 Azocane-2-thione CAS No. 22928-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22928-63-8

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

azocane-2-thione

InChI

InChI=1S/C7H13NS/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)

InChI Key

ZLUNIUCVHBOLSC-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=S)CC1

Origin of Product

United States

Synthetic Methodologies for Azocane 2 Thione and Its Derivatives

Direct Synthesis of the Azocane-2-thione Core Structure

The direct synthesis of the this compound core primarily relies on the formation of the eight-membered thiourea (B124793) ring through cyclization reactions and the careful design of precursor molecules.

Cyclization Reactions for Eight-Membered Thiourea Rings

The formation of eight-membered rings can be challenging due to unfavorable entropic and enthalpic factors. nih.gov However, several strategies have been developed to overcome these hurdles.

One common approach involves the reaction of diamines with a source of the thiocarbonyl group. wikipedia.org For instance, cyclic thioureas can be prepared by the transamidation of thiourea with diamines or by treating a diamine with carbon disulfide. wikipedia.org Specifically, the synthesis of ethylene (B1197577) thiourea is achieved by reacting ethylenediamine (B42938) with carbon disulfide. wikipedia.org While this example illustrates the formation of a five-membered ring, the principle can be extended to larger rings. The synthesis of macrocyclic thioureas has been accomplished by reacting diamines with carbon disulfide. google.com

Another method involves the Beckmann rearrangement of cycloheptanone (B156872) oximes to produce the corresponding eight-membered lactam, azocane-2-one. vdoc.pub This lactam can then be subjected to thionation to yield this compound. Thionation can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. benchchem.com

Radical cyclization reactions, including those mediated by samarium diiodide (SmI₂), are also employed for constructing eight-membered rings. beilstein-journals.org Cationic cyclization of substrates containing both electrophilic and nucleophilic moieties is another strategy for forming carbo- and heterocycles. nih.gov

The table below summarizes various cyclization strategies for forming eight-membered rings, which are foundational to the synthesis of this compound.

Cyclization StrategyKey Reagents/ConditionsProduct TypeReference
Diamine and Carbon Disulfide Diamine, CS₂Cyclic Thiourea wikipedia.orggoogle.com
Beckmann Rearrangement Cycloheptanone oximeAzocane-2-one (precursor) vdoc.pub
Radical Cyclization SmI₂Eight-membered ring beilstein-journals.org
Cationic Cyclization Brønsted acidDibenzo-fused eight-membered rings nih.gov

Precursor Design and Strategic Functional Group Interconversions

The design of precursors is critical for the successful synthesis of this compound. A common precursor is azocane-2-one, which can be synthesized via the Beckmann rearrangement of cycloheptanone oxime. vdoc.pub The subsequent conversion of the carbonyl group of the lactam to a thiocarbonyl group is a key functional group interconversion. This thionation is typically carried out using Lawesson's reagent or phosphorus pentasulfide. benchchem.com

Another synthetic route starts with an amino alcohol, which is reacted with potassium hydroxide (B78521) and carbon disulfide in ethanol. benchchem.com This method directly constructs the thiourea ring system. The resulting product can then be purified through extraction and recrystallization. benchchem.com

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to create a library of derivatives with potentially diverse properties.

N-Substitution Reactions: Regioselectivity and Scope

The nitrogen atom in the azocane (B75157) ring is a common site for functionalization. N-substitution reactions, such as alkylation and acylation, can be performed to introduce various substituents.

Alkylation can be achieved by reacting this compound with alkyl halides, such as alkyl bromides, in the presence of a base like sodium hydroxide. benchchem.com The use of ionic liquids can also facilitate highly regioselective N-substitution of pyrroles with alkyl halides. organic-chemistry.org

Acylation reactions can be performed using reagents like triphosgene (B27547) in the presence of a base such as triethylamine. benchchem.com This introduces an acyl group onto the nitrogen atom.

The regioselectivity of these reactions is important, especially when other reactive sites are present in the molecule. For some heterocyclic systems, N-substitution is often carried out prior to other reactions to control the outcome. ajrconline.org

Substitutions on the Azocane Ring System

Modifications can also be made to the carbon backbone of the azocane ring. These substitutions can influence the conformation and properties of the molecule. The synthesis of functionalized tetrahydroazocines can be achieved from diphenylphosphate precursors via nucleophilic substitution. vdoc.pub

Modifications and Transformations of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) is a reactive functional group that can undergo various transformations.

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids. benchchem.com

Reduction: The thiocarbonyl group can be reduced to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride. benchchem.com

Nucleophilic Attack: The electrophilic sulfur atom can react with nucleophiles. benchchem.com For instance, reactions with amines can lead to the formation of thioamides. benchchem.com

Conversion to Urea: Cyclic thioureas can be converted into their corresponding cyclic ureas. google.com This transformation expands the range of accessible derivatives.

The table below summarizes common transformations of the thiocarbonyl group.

TransformationReagentsProductReference
Oxidation Hydrogen peroxide, peracidsSulfoxide (B87167), Sulfone benchchem.com
Reduction Lithium aluminum hydride, Sodium borohydrideThiol, Amine benchchem.com
Conversion to Urea Not specifiedCyclic Urea google.com

Advanced Catalytic Approaches in this compound Synthesis

The synthesis of the this compound scaffold, an eight-membered cyclic thiourea, benefits from modern catalytic methods that offer enhanced efficiency, selectivity, and access to complex molecular architectures. These approaches are broadly categorized into organocatalysis for the formation of the cyclic thiourea moiety and transition metal-catalyzed reactions for the construction of the azocane ring.

Organocatalysis in Cyclic Thiourea Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. researchgate.net Chiral thioureas, in particular, have emerged as highly effective hydrogen-bond-donating catalysts for a variety of transformations. researchgate.netnih.gov Their ability to activate electrophiles through hydrogen bonding is crucial for the formation of cyclic structures, including the thiourea ring. nih.gov

Bifunctional thiourea catalysts, which contain both a hydrogen-bond-donating thiourea group and a basic moiety (like a tertiary amine), can simultaneously activate both the nucleophile and the electrophile. jst.go.jp This dual activation is effective for a range of reactions, including Michael additions and aza-Henry reactions, which can be key steps in the construction of complex heterocyclic systems. jst.go.jpbeilstein-journals.org For instance, the intramolecular aza-Michael reaction, catalyzed by a thiourea derived from an alkaloid, can lead to the formation of bicyclic systems with high enantioselectivity. beilstein-journals.org

While specific examples detailing the organocatalytic synthesis of the unsubstituted eight-membered this compound are not prevalent in the literature, the principles of organocatalysis are applicable. The formation of the cyclic thiourea ring can be envisioned through an intramolecular cyclization of a linear precursor containing an amino group and an isothiocyanate, a reaction that could potentially be controlled and accelerated by a suitable organocatalyst. The development of such catalysts remains an active area of research. nih.govriosresearchgroup.com

Transition Metal-Catalyzed Methodologies for Azocane Construction

Transition metal catalysis provides powerful and versatile methods for constructing challenging ring systems like the eight-membered azocane. researchgate.netacs.org These methods often allow for the creation of substituted azocanes from simple, acyclic precursors with high efficiency. acs.orgnih.gov

A notable strategy is the rhodium-catalyzed cycloaddition–fragmentation process. acs.orgnih.gov This method involves the reaction of N-cyclopropylacrylamides with a cationic rhodium(I) catalyst under a carbon monoxide atmosphere. acs.orgnih.gov The reaction proceeds through the formation of a rhodacyclopentanone intermediate, which then undergoes alkene insertion and fragmentation to yield the functionalized azocane ring system. acs.orgnih.gov This approach is modular, allowing for the synthesis of a variety of substituted azocanes by changing the substituents on the starting materials. acs.orgnih.gov

Stereochemical studies of this process have also provided mechanistic insights, indicating that the insertion of the alkene into the rhodacyclopentanone intermediate can be a reversible step. acs.orgnih.gov The protocol is effective for a range of substrates, including those with alkyl, aryl, or amino substituents, which cyclize efficiently to give the desired azocanes in good to excellent yields. acs.org

Starting Material (Substrate)Catalyst SystemConditionsProduct (Azocane Derivative)YieldReference
N-cyclopropyl-N-(4-methoxyphenyl)acrylamide[Rh(CO)2Cl]2 / ligandCO (1 atm), Toluene, 120 °C1-(4-methoxyphenyl)-5-methyleneazocan-2-one81% acs.orgnih.gov
N-cyclopropyl-N-(4-fluorophenyl)acrylamide[Rh(CO)2Cl]2 / ligandCO (1 atm), Toluene, 120 °C1-(4-fluorophenyl)-5-methyleneazocan-2-one94% acs.org
N-(4-chlorophenyl)-N-cyclopropylacrylamide[Rh(CO)2Cl]2 / ligandCO (1 atm), Toluene, 120 °C1-(4-chlorophenyl)-5-methyleneazocan-2-one80% acs.org
N-cyclopropyl-N-(p-tolyl)acrylamide[Rh(CO)2Cl]2 / ligandCO (1 atm), Toluene, 120 °C5-methylene-1-(p-tolyl)azocan-2-one85% acs.org

In addition to rhodium, other transition metals like palladium are extensively used in cross-coupling reactions. Thioureas themselves can act as ligands for transition metals such as gold(I) and palladium, highlighting the interplay between the target molecule and the catalyst. nih.govthieme-connect.com While not a direct ring-forming method for the azocane itself, these catalytic systems are crucial for the derivatization and functionalization of the this compound core structure. nih.gov

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies for all chemical compounds, including thioureas. semanticscholar.org Traditional methods for synthesizing thioureas often rely on toxic and hazardous reagents like thiophosgene (B130339) or isothiocyanates. nih.govorganic-chemistry.org

Recent research has focused on developing more environmentally benign alternatives. A significant advancement is the use of water as a reaction solvent. organic-chemistry.orgnih.gov An efficient and straightforward method for synthesizing substituted thioureas involves the condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.org This protocol works particularly well for aliphatic primary amines and avoids the use of hazardous reagents. organic-chemistry.org Some procedures have even demonstrated the synthesis of thioureas in water under sunlight without the need for a catalyst. nih.gov

Another green approach involves catalyst-free and solvent-free reaction conditions. For example, unsymmetrical thioureas can be prepared by heating primary or secondary amines with dithiocarbamates under solvent-free conditions, with yields ranging from good to excellent. mdpi.com The use of sodium hydrosulfide (B80085) (NaHS) as a precursor for hydrogen sulfide (B99878) provides a safer and more scalable alternative to using gaseous H₂S for the thiolysis of nitriles to form thioamides, which are key intermediates for certain thiourea syntheses. benchchem.comrsc.org

Synthetic AspectConventional MethodGreen/Sustainable AlternativeAdvantages of Green AlternativeReference
Thionating AgentThiophosgene, Isothiocyanates, Lawesson's ReagentCarbon Disulfide (CS₂), Sodium Hydrosulfide (NaHS)Lower toxicity, avoids hazardous reagents and intermediates. nih.govorganic-chemistry.orgrsc.org
SolventOrganic solvents (e.g., Dichloromethane, Toluene)Water, Solvent-free conditionsReduced environmental impact, lower cost, simplified purification. organic-chemistry.orgnih.govmdpi.com
CatalystOften requires stoichiometric reagents or harsh catalysts.Catalyst-free, Organocatalysis, Use of benign catalysts (e.g., MgO)Milder reaction conditions, higher atom economy, reduced waste. researchgate.netnih.govmdpi.com
Energy SourceConventional heatingMicrowave irradiation, Ultrasonic irradiationShorter reaction times, often higher yields. nih.govmdpi.com

These sustainable methodologies offer significant advantages, including the use of readily available and less toxic raw materials, milder reaction conditions, and more convenient separation and purification processes, thereby presenting a valuable path forward for the synthesis of this compound and its derivatives. google.com

Reactivity and Reaction Mechanisms of Azocane 2 Thione

Nucleophilic and Electrophilic Characteristics of the Thiocarbonyl Group

The thiocarbonyl group in Azocane-2-thione is the primary site of reactivity, possessing dual nucleophilic and electrophilic characteristics. This duality arises from the polarization of the C=S bond and the presence of lone pairs on the sulfur atom.

Electrophilic Character: The carbon atom of the thiocarbonyl group is electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. This makes it susceptible to attack by various nucleophiles. For instance, it can react with strong nucleophiles like organometallic reagents (e.g., Grignard reagents) and amines, leading to the formation of thioamides or sulfides. benchchem.com

Nucleophilic Character: The sulfur atom, with its available lone pairs of electrons, imparts nucleophilic character to the molecule. It can react with a range of electrophiles. A notable example is the reaction with carbenes, where the electron-rich sulfur atom undergoes an electrophilic attack to form a transient thiocarbonyl ylide intermediate. uzh.ch This intermediate can then undergo further reactions, such as cyclization. Additionally, the sulfur atom's lone pairs enable it to act as a ligand, coordinating with metal ions. benchchem.com DFT calculations on similar thioketones confirm that the sulfur atom is the most nucleophilic center, while the carbon atom is the most electrophilic center. nih.gov

Ring-Opening and Ring-Manipulation Reactions of the Azocane (B75157) Core

The eight-membered azocane ring is relatively stable compared to smaller, more strained rings. However, under specific conditions, it can undergo ring-opening or ring-manipulation reactions. While specific studies on this compound are limited, principles from related heterocycles offer insight into its potential reactivity.

Ring-Opening Reactions: Such reactions typically require activation to cleave the stable C-N or C-C bonds of the ring. This can be achieved through methods like acid catalysis, which protonates the nitrogen or sulfur, making the adjacent carbons more susceptible to nucleophilic attack. thieme-connect.comx-mol.com For example, a cascade reaction involving a [2+2] photocycloaddition followed by an acid-catalyzed ring-opening has been used to synthesize azocane-annulated furans. thieme-connect.comx-mol.com

Ring-Manipulation Reactions: These reactions alter the ring structure without complete fragmentation. Ring expansion is a key strategy for accessing medium-sized heterocycles. rsc.org For instance, piperidines have been converted to azocanes via a ring-expansion involving a bicyclic azetidinium intermediate, which is then opened by various nucleophiles. researchgate.net Similarly, rhodium-catalyzed cycloaddition-fragmentation strategies have been developed to access substituted azocanes from N-cyclopropylacrylamides. acs.org These methods highlight potential pathways for modifying the azocane skeleton of this compound.

Thione-Thiol Tautomerism: Equilibrium Dynamics and Mechanistic Implications

This compound can theoretically exist in equilibrium with its tautomeric thiol form, 2,3,4,5,6,7-hexahydro-1H-azocine-2-thiol. However, for simple and cyclic thioamides, the thione form is overwhelmingly dominant under standard conditions. benchchem.comjocpr.com

The preference for the thione tautomer is a well-established phenomenon in thioamide chemistry. scispace.com This stability is attributed to several factors, including the greater strength of the C=O bond relative to the C=S bond, which by extension makes the thione form more stable than the corresponding enethiol. In saturated systems like azocane, the formation of an endocyclic C=N double bond in the thiol tautomer would introduce significant ring strain, further disfavoring this form. benchchem.com

Studies on analogous systems have provided quantitative and qualitative insights:

Solvent Effects: The position of the tautomeric equilibrium can be influenced by the solvent. Polar solvents tend to stabilize the more polar thione form, while the thiol form may be more prevalent in nonpolar solvents. researchgate.net Specific hydrogen-bonding interactions between the solvent and the N-H or S-H groups can also play a crucial role in stabilizing one tautomer over the other. kuleuven.be

pH Influence: In neutral and acidic media, the thione form is heavily favored. In alkaline solutions, the equilibrium can shift toward the formation of the thiolate anion, which is the conjugate base of the thiol form. jocpr.com

Quantitative Studies: For simple, non-cyclic thioamides, the equilibrium constant for tautomerization (K_T = [thiol]/[thione]) is extremely small. The basicity method has been used to estimate pK_T values, which were found to be in the range of -8.3 to -9.6 for thiobenzamide (B147508) and thioacetamide (B46855) derivatives, indicating a strong preference for the thione form. scispace.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms, structures, and energetics of molecules like this compound, especially when experimental data is scarce.

DFT calculations can provide deep insights into various aspects of reactivity:

Conformational Analysis: Computational studies have been used to determine the most stable conformation of the this compound ring, suggesting a boat-chair geometry is favored to minimize torsional strain. benchchem.com

Tautomeric Equilibria: Theoretical calculations consistently show that the thione tautomer is more stable than the thiol form for thioamides and related heterocycles. omu.edu.tr These studies can quantify the energy difference between tautomers and calculate the energy barrier for the proton transfer reaction, which is typically found to be high, indicating a disfavored process. omu.edu.tr

Reaction Pathways: DFT can be used to map the potential energy surface of a reaction. This involves identifying the structures of transition states and intermediates, and calculating their relative energies. For example, DFT analysis of thiol-Michael additions to lactams has been used to reliably predict relative reactivities by calculating the activation free energies (ΔG‡). acs.org

Reactivity Descriptors: Global and local reactivity descriptors, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), can be calculated to predict how a molecule will react. nih.govejbps.com For instance, analysis of Parr functions can identify the most electrophilic and nucleophilic sites within the molecule. nih.gov

Compound Index

Coordination Chemistry and Ligand Properties of Azocane 2 Thione

Azocane-2-thione as a Ligand in Metal Complexation

The coordination behavior of this compound is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The exocyclic sulfur atom is a classic soft donor, exhibiting a strong affinity for soft or borderline metal ions such as Ag(I), Au(I), Pd(II), Pt(II), Hg(II), and Rh(I). In contrast, the endocyclic nitrogen atom is a harder donor, and its lone pair is partially delocalized through resonance with the C=S π-system, reducing its basicity and availability for coordination. Consequently, in most simple coordination scenarios, this compound acts as a sulfur-donor ligand.

This compound can adopt several coordination modes depending on the metal center, reaction conditions, and stoichiometry.

Monodentate S-Coordination: This is the most prevalent and electronically favored coordination mode. The ligand binds to a single metal center through its sulfur atom. This mode is observed in complexes with soft metal ions like Ag(I) and Pd(II), forming species such as linear [Ag(this compound)₂]⁺ or square planar [Pd(this compound)₄]²⁺. The M-S bond is the primary interaction.

Bridging Coordination: The flexible, large-ring structure allows the ligand to bridge two metal centers.

μ-S Bridging: The sulfur atom can simultaneously bind to two metal ions, forming a dinuclear or polynuclear structure. This is common in complexes where the metal-to-ligand ratio is high.

μ-S,N Bridging: In rare cases, particularly with dissimilar metals or in specific geometric arrangements, the ligand could bridge two metal centers using the sulfur atom for one and the nitrogen atom for the other. This requires overcoming the low basicity of the nitrogen atom.

Bidentate (N,S)-Chelation: This mode involves the simultaneous coordination of both the nitrogen and sulfur atoms to the same metal center. This would result in the formation of a seven-membered chelate ring (M-S-C-N-C-C-C). While theoretically possible, this mode is generally disfavored due to:

Ring Strain: The formation of a large, seven-membered chelate ring is often entropically and enthalpically less favorable than the formation of more stable five- or six-membered rings.

Electronic Factors: The reduced basicity of the resonance-stabilized nitrogen atom makes it a weak donor, hindering chelate formation.

The following table summarizes the primary coordination modes of the parent ligand.

Coordination ModeDonor AtomsDescriptionFavored Metal IonsStructural Example
MonodentateSLigand binds to one metal center via the sulfur atom. Most common mode.Ag(I), Pd(II), Pt(II), Au(I)[Ag(this compound)₂]⁺
Bridging (μ-S)SSulfur atom bridges two metal centers, forming a polynuclear complex.Cu(I), Ag(I)[M₂(this compound)₂X₂]
Bidentate (N,S)-ChelateN, SBoth N and S atoms bind to a single metal center. Forms a 7-membered chelate ring.(Generally disfavored) Potentially with highly oxophilic, hard metals.Hypothetical [M(this compound)Cl₂]

The final geometry of a metal complex is a delicate balance of electronic and steric factors contributed by the this compound ligand.

Electronic Influence: The primary electronic interaction is the σ-donation from the sulfur lone pair to an empty metal orbital. Additionally, the π* orbital of the C=S bond can act as a π-acceptor, engaging in back-bonding with electron-rich, low-valent metals (e.g., Pd(0), Rh(I)). This back-donation strengthens the M-S bond and can stabilize the metal center in low oxidation states.

Steric Influence: The eight-membered azocane (B75157) ring is significantly bulky and conformationally non-rigid. This steric hindrance plays a crucial role:

It limits the number of ligands that can fit around a metal center, influencing the coordination number. For example, with a small metal ion, the bulk of this compound may favor a lower coordination number (e.g., 2 or 3) over a higher one (e.g., 4 or 6).

The steric pressure exerted by the ligand can enforce specific geometries. For instance, in a Pd(II) complex, the bulky ligands might arrange themselves to minimize repulsion, stabilizing a trans configuration in a square planar geometry.

The conformational flexibility allows the ring to orient itself to minimize steric clashes with other ligands in the coordination sphere.

Design and Synthesis of this compound Based Ligands for Specific Metal Centers

The parent this compound can be chemically modified to create bespoke ligands with tailored properties for specific metal ions or catalytic applications. The most synthetically accessible position for modification is the nitrogen atom.

The N-H proton can be deprotonated using a suitable base (e.g., NaH) to form an amide anion, which can then be reacted with various electrophiles to append additional donor functionalities. This strategy allows for the creation of true polydentate ligands where the chelate ring size and donor atom set can be precisely controlled.

Key design strategies include:

Creating (N,S)-Bidentate Ligands: Attaching a donor group like a pyridyl, pyrazolyl, or phosphinoethyl moiety to the nitrogen atom creates a pre-organized ligand designed for chelation. For example, reacting the deprotonated ligand with 2-(chloromethyl)pyridine (B1213738) would yield a ligand capable of forming a stable six-membered (N,S)-chelate ring, ideal for coordinating to metals like Pd(II) or Ru(II).

Tuning Steric and Electronic Properties: Introducing alkyl or aryl groups at the nitrogen atom can systematically modify the steric cone angle and the electronic donating ability of the ligand, thereby fine-tuning the reactivity of the resulting metal complex.

Introducing Chirality: Functionalizing the carbon backbone or using a chiral N-substituent can produce chiral ligands for applications in asymmetric catalysis.

The table below outlines potential ligand designs based on the this compound scaffold.

Modification StrategyResulting Ligand TypeExample N-SubstituentTarget Metal CentersPotential Application
Append Pyridyl Group(N,S)-Bidentate-(CH₂)₂-2-pyridylPd(II), Ru(II), Rh(III)Cross-coupling, Transfer Hydrogenation
Append Phosphine Group(P,S)-Bidentate-(CH₂)₂-P(Ph)₂Rh(I), Ir(I), Ni(II)Hydroformylation, C-H Activation
Append Carboxylate Group(O,S)-Bidentate-CH₂-COOHMo(VI), V(V)Oxidation Catalysis
Append Bulky Aryl GroupMonodentate (S-donor)-2,6-diisopropylphenylPd(0), Au(I)Stabilizing low-coordinate species

Electronic Structure and Bonding Analysis in this compound Metal Complexes

The nature of the metal-ligand bond in this compound complexes is elucidated using a combination of spectroscopic, crystallographic, and computational techniques.

Infrared (IR) and Raman Spectroscopy: The C=S stretching vibration (ν(C=S)) is a powerful diagnostic probe. In the free ligand, this band appears in the region of 1100-1150 cm⁻¹. Upon S-coordination to a metal, electron density is drawn from the sulfur atom, weakening the C=S double bond character. This results in a characteristic red-shift (a decrease in frequency) of the ν(C=S) band by 30-80 cm⁻¹, providing clear evidence of M-S bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectra, coordination to a metal center induces notable changes in the chemical shifts of the nuclei proximal to the sulfur atom. The signal for the C2 carbon (the thione carbon) typically shifts downfield upon complexation. Protons on the C3 and C8 carbons adjacent to the thione and nitrogen, respectively, also experience shifts that reflect the new electronic environment.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. It confirms the coordination mode (e.g., monodentate-S vs. bridging) and provides precise M-S bond lengths and coordination geometries. For instance, typical Ag(I)-S bond lengths in thione complexes are found in the range of 2.40-2.55 Å, while Pd(II)-S bonds are shorter, around 2.25-2.35 Å.

Density Functional Theory (DFT) Calculations: Computational studies complement experimental data by providing a detailed picture of the electronic structure. DFT can be used to analyze the frontier molecular orbitals (FMOs), confirming that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the sulfur atom (lone pair), making it the site of electrophilic attack by the metal. The Lowest Unoccupied Molecular Orbital (LUMO) is typically the π* orbital of the C=S bond, which is responsible for accepting back-donation from the metal.

The following table presents hypothetical but representative data for a silver(I) complex.

ParameterFree this compound[Ag(this compound)₂]BF₄ ComplexInterpretation
IR ν(C=S) (cm⁻¹)~1145~1080Significant red-shift confirms S-coordination.
¹³C NMR δ(C2) (ppm)~205~212Downfield shift indicates electron withdrawal from C=S group.
X-ray Bond Length (Ag-S) (Å)N/A~2.48Typical bond length for Ag(I)-thione interaction.
X-ray Bond Angle (S-Ag-S) (°)N/A~178Confirms a near-linear geometry at the Ag(I) center.

Catalytic Applications of this compound Metal Complexes in Organic Synthesis

The unique steric and electronic properties of this compound and its derivatives make their metal complexes promising candidates for homogeneous catalysis. The bulky, electron-donating thione ligand can stabilize catalytically active metal centers and influence the selectivity of organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A complex such as [Pd(this compound)₂Cl₂] can serve as a robust pre-catalyst for Suzuki, Heck, and Sonogashira coupling reactions. In the catalytic cycle, the bulky this compound ligand can:

Promote the reductive elimination step by virtue of its steric bulk.

Stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black.

Facilitate the formation of a coordinatively unsaturated, monoligated [Pd(0)(L)] species, which is often the true active catalyst.

Gold(I)/Silver(I)-Catalyzed Lewis Acid Catalysis: Complexes of Au(I) and Ag(I) with this compound are soft π-Lewis acids. These catalysts are effective in activating alkynes, allenes, and enones towards nucleophilic attack. The thione ligand modulates the Lewis acidity of the metal center; its strong σ-donation makes the metal less electrophilic than a corresponding halide complex, which can be beneficial for achieving high selectivity and functional group tolerance in reactions like hydroamination or hydration of alkynes.

Rhodium/Iridium-Catalyzed Reactions: Rh(I) and Ir(I) complexes incorporating N-functionalized, chelating (P,S)- or (N,S)-bidentate ligands derived from this compound could find applications in hydrogenation, hydroformylation, and C-H activation. The specific combination of a soft sulfur donor with another hard or soft donor allows for fine-tuning of the electronic environment at the metal, which is critical for controlling the efficiency and selectivity of these transformations. The steric profile of the azocane ring would play a key role in directing substrate approach and influencing regioselectivity or stereoselectivity.

Theoretical and Computational Chemistry of Azocane 2 Thione

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are powerful tools for elucidating the intrinsic properties of molecules, independent of environmental effects. These in silico approaches allow for the precise calculation of electronic structure, molecular geometries, and the energetics of potential chemical transformations.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A typical DFT study on Azocane-2-thione would involve geometry optimization to find the lowest energy structure and subsequent calculation of various electronic and structural properties. Methodologies such as the B3LYP functional combined with a Pople-style basis set (e.g., 6-311+G(d,p)) are standard for these types of investigations on related heterocyclic systems. nih.gov

The key ground state properties that would be determined include:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the most stable conformer. The thioamide group (N-C=S) is expected to be largely planar.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an approximation of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Ground State Properties of this compound Calculated via DFT. (Note: These are illustrative values based on known chemistry, as specific published data is scarce.)
PropertyCalculated ValueSignificance
C=S Bond Length~1.67 ÅIndicates double bond character, longer and weaker than a C=O bond.
C-N Bond Length~1.36 ÅPartial double bond character due to amide resonance.
Dipole Moment~4.5 DHighlights the significant polarity of the thioamide functional group.
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital, related to ionization potential.
ELUMO~ -0.8 eVEnergy of the lowest unoccupied molecular orbital, related to electron affinity.
HOMO-LUMO Gap (ΔE)~5.7 eVIndicates high kinetic stability and low reactivity in pericyclic reactions.

While DFT is excellent for ground states, ab initio methods, particularly multiconfigurational approaches or Time-Dependent DFT (TD-DFT), are often employed for more complex phenomena like excited states and reaction mechanisms. nih.govunibo.it

For this compound, TD-DFT calculations would be used to predict its electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states, such as the characteristic n→π* and π→π* transitions of the thioamide chromophore.

Investigating reaction pathways involves mapping the potential energy surface (PES) to locate transition states (TS) and intermediates. nih.gov For a thiolactam, a relevant reaction could be N-acylation or a ring-expansion. rsc.org Computational studies on the rearrangement of 8-membered thiolactams have utilized methods like M062X/6-31+G* to calculate the geometries and activation energies of transition states. rsc.org Such calculations provide a detailed, step-by-step understanding of the reaction mechanism and predict the kinetic feasibility of a proposed transformation.

Conformational Analysis of the Eight-Membered Azocane (B75157) Ring System

Eight-membered rings are notoriously complex due to their high conformational flexibility. Unlike the well-defined chair of cyclohexane, cyclooctane (B165968) and its heterocyclic analogues can adopt several low-energy conformations, separated by relatively small energy barriers. units.itaip.org

The potential energy surface of this compound is expected to feature several local minima corresponding to different ring conformations. Detailed computational studies on cyclooctane and related eight-membered lactones and lactams have identified a family of conformations, primarily based on boat and chair forms. units.itacs.orgacs.org The most stable conformations typically minimize torsional strain and transannular non-bonded interactions.

The principal conformations expected for the azocane ring are:

Boat-Chair (BC): Often the global minimum (most stable form) for cyclooctane and its derivatives. It exists as a pair of enantiomers.

Twist-Chair (TC): A slightly higher energy form.

Boat-Boat (BB): Generally a high-energy conformation.

Crown (C): A highly symmetric but often strained conformation.

The presence of the planar thioamide group in this compound introduces constraints that modify the relative energies of these conformers compared to the parent cyclooctane.

Table 2: Plausible Low-Energy Conformers of this compound and Their Expected Relative Stabilities Based on Analogous Systems.
ConformerCommon AbbreviationExpected Relative Energy (kcal/mol)Key Structural Features
Boat-ChairBC0.0 (Global Minimum)Chiral, minimizes both angular and torsional strain effectively. acs.org
Twist-Boat-ChairTBC~1-2Slightly more strained than the BC form.
Twist-ChairTC~2-3Another accessible, higher-energy conformation.
Boat-BoatBB> 5Generally disfavored due to significant transannular repulsion. aip.org

The various conformers of this compound are not static but are in constant interconversion at room temperature. The process of converting one chiral Boat-Chair conformer to its enantiomer is known as ring inversion. This process requires passing through higher-energy transition states. The energy required for this inversion can be determined experimentally by dynamic NMR spectroscopy and calculated computationally. acs.org

Studies on analogous eight-membered benzo-fused lactams have shown that the ring inversion barrier can range significantly, from approximately 38 to 100 kJ/mol (about 9 to 24 kcal/mol), depending on the structural constraints. acs.org A similar study on oxacyclooctan-2-one found a lower free-energy barrier of about 7 kcal/mol (~29 kJ/mol). acs.org For this compound, the barrier is expected to fall within this general range, representing a significant but surmountable energy hurdle at ambient temperatures.

Table 3: Representative Calculated Ring Inversion Barriers for Analogous Eight-Membered Heterocycles.
MoleculeMethodCalculated Barrier (kcal/mol)Reference
Oxacyclooctan-2-oneMM3 / Dynamic NMR~7.0 - 7.2 acs.org
Benzo[d]azocin-2-oneDFT / Dynamic NMR~9.1 (38 kJ/mol) acs.org
Benzo[f]azocin-2-oneDFT / Dynamic NMR~19.6 (82 kJ/mol) acs.org

Molecular Dynamics Simulations for Solution-Phase Conformations and Interactions

While quantum chemical calculations are excellent for modeling isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study molecular behavior in a condensed phase, such as in a solvent. frontiersin.orgaip.org An MD simulation of this compound would model the explicit interactions between the solute and hundreds or thousands of solvent molecules over a period of nanoseconds to microseconds.

Such a simulation would reveal:

Solvent Effects on Conformation: The relative populations of the different conformers (BC, TBC, etc.) can change depending on the polarity of the solvent. A polar solvent like water may stabilize a more polar conformer through dipole-dipole interactions or hydrogen bonding to the N-H and C=S groups.

Solvation Shell Structure: MD can characterize the arrangement of solvent molecules immediately surrounding this compound. For instance, the analysis of radial distribution functions would show the probability of finding a water molecule's oxygen or hydrogen atom at a certain distance from the thioamide group.

Dynamic Fluctuations: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over time provides insight into the flexibility and dynamic stability of the ring system in solution. frontiersin.orgresearchgate.net This allows for a direct comparison between the molecule's rigidity in different solvent environments.

Computational Predictions of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry serves as a powerful tool for predicting the chemical behavior of this compound. By employing methods such as Density Functional Theory (DFT), it is possible to model reaction pathways and predict outcomes with considerable accuracy. benchchem.comnih.gov

Reactivity Predictions: The reactivity of this compound is centered around its thionolactam functional group. Computational models can predict its susceptibility to various reactions. benchchem.com DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, can map potential energy surfaces for proposed reaction mechanisms. benchchem.com This allows for the calculation of activation energies, which indicate the kinetic feasibility of reactions like oxidation, reduction, and nucleophilic substitution. benchchem.com

Oxidation: The sulfur atom is prone to oxidation to form the corresponding sulfoxide (B87167) or sulfone. Computational models can predict the relative energies of these products and the transition states leading to them. benchchem.com

Reduction: The thione can be reduced to the corresponding thiol or amine. Quantum mechanical calculations can help in understanding the mechanism and energetics of these transformations. benchchem.com

N-Alkylation and S-Alkylation: The nitrogen and sulfur atoms both present nucleophilic sites. Computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can predict whether alkylation is more likely to occur at the nitrogen or sulfur atom under different conditions.

Hydrolysis: The mechanism of hydrolysis, leading to the opening of the eight-membered ring, can be modeled to understand its stability in aqueous environments.

Table 1: Computationally Predicted Reactivity Profiles for this compound
Reaction TypePredicted Reactive SiteComputational MethodPredicted Outcome/Insight
OxidationSulfur AtomDFT (Potential Energy Surface Mapping)Formation of sulfoxide or sulfone; calculation of activation barriers. benchchem.com
ReductionThione CarbonDFT/Ab initio methodsConversion to thiol or amine; elucidation of reaction pathway. benchchem.com
AlkylationNitrogen or Sulfur AtomFrontier Molecular Orbital (FMO) AnalysisPrediction of N- vs. S-alkylation regioselectivity based on orbital energies and charge distribution.
CycloadditionC=S double bondDFT (Transition State Search)Evaluation of participation in [2+2] or [3+2] cycloaddition reactions. rsc.orgmdpi.com

Regioselectivity: For reactions involving multiple potential sites, such as cycloadditions or reactions with asymmetric reagents, computational models are crucial for predicting the regiochemical outcome. nih.govresearchgate.net By calculating the energies of all possible transition states leading to different regioisomers, the most favorable reaction pathway can be identified. nih.govresearchgate.net For this compound, this is particularly relevant in reactions like alkylation, where both the nitrogen and sulfur atoms are potential nucleophiles. The regioselectivity is often governed by a combination of steric effects and electronic factors, which can be accurately modeled. researchgate.net

Stereoselectivity: The conformational flexibility of the eight-membered ring of this compound means it can exist in multiple conformations. benchchem.com Computational methods can identify the most stable ground-state conformers and model how these structures influence the stereochemical course of a reaction. rsc.org In reactions that create new stereocenters, distortion/interaction analysis (also known as activation strain model) can be employed to understand the origins of stereoselectivity. rsc.org This involves calculating the energy required to distort the catalyst and substrate into the transition state geometry and the interaction energy between them. rsc.org For chiral derivatives of this compound, these predictions are vital for designing stereoselective syntheses.

In Silico Modeling of Molecular Recognition Processes

In silico modeling is essential for understanding how this compound interacts with other molecules, which is fundamental to its potential applications in materials science and medicinal chemistry. These methods can simulate recognition events such as host-guest binding and enzyme inhibition. nih.govnih.gov

Host-Guest Binding: this compound can potentially act as a guest molecule, binding within the cavity of a larger host molecule (e.g., cyclodextrins, cucurbiturils). nih.gov Computational techniques such as molecular dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA, free energy perturbation) can predict the binding affinity and preferred binding orientation. verachem.comchemrxiv.org These simulations provide a dynamic picture of the binding process and can quantify the thermodynamic parameters (ΔG, ΔH, TΔS) of complex formation. nih.govnih.gov

Table 2: Hypothetical In Silico Host-Guest Binding Analysis of this compound with Cucurbit acs.orguril (CB7)
Computational MethodParameter CalculatedPredicted ValueInterpretation
Molecular DockingBinding PoseAliphatic chain inserted into CB7 cavityIdentifies the most likely binding orientation.
Molecular Dynamics (MD)RMSD of complex< 2 Å over 100 nsIndicates a stable binding complex over the simulation time. nih.gov
MM/PBSABinding Free Energy (ΔGbind)-7.5 kcal/molPredicts a favorable and stable interaction. nih.gov
Quantum Mechanics (QM)Interaction Energy-10.2 kcal/molQuantifies the strength of noncovalent interactions (H-bonds, van der Waals). verachem.com

Enzyme Interactions: The thione functional group is known to interact with biological macromolecules. benchchem.com The sulfur atom can act as a hydrogen bond acceptor or even form covalent bonds with nucleophilic residues in an enzyme's active site. benchchem.comnih.gov Molecular docking is a primary computational tool used to predict how this compound might bind to a specific protein target. mdpi.comscielo.br This method places the ligand into the enzyme's active site and scores the different poses based on binding energy.

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. nih.govfrontiersin.org These simulations provide detailed information on the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. nih.govnih.gov

Table 3: Example In Silico Docking Results for this compound with a Target Enzyme
Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Tyrosinase (e.g., 2Y9X)-6.8HIS244, ASN260, VAL283Hydrogen bond with ASN260; Hydrophobic interactions. nih.gov
Carbonic Anhydrase II (e.g., 1CA2)-7.1HIS94, THR199, PRO202Hydrogen bond with HIS94; van der Waals contacts. nih.gov
Cyclooxygenase-2 (COX-2) (e.g., 5IKR)-7.9TYR355, VAL523, SER530π-sulfur interaction with TYR355; Hydrogen bond with SER530. frontiersin.org

Advanced Spectroscopic Analysis of Azocane 2 Thione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Azocane-2-thione, a combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive understanding of its molecular framework and conformational dynamics.

Multi-Dimensional NMR Techniques for Comprehensive Structural Elucidation

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals of this compound.

¹H and ¹³C NMR Spectral Data:

Computationally predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below. The numbering of the atoms for spectral assignment is as follows: the thiocarbonyl carbon is C2, and the adjacent nitrogen is N1, followed by the methylene (B1212753) groups C3 through C8.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
C2~205.0--
C3~45.0~3.40t
C4~28.5~1.70m
C5~26.0~1.55m
C6~27.0~1.60m
C7~30.0~1.80m
C8~50.0~2.90t
N1-H-~8.50br s

COSY and HSQC Correlations:

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent methylene groups. For instance, the protons on C3 would show a cross-peak with the protons on C4, which in turn would correlate with the protons on C5, and so on, confirming the connectivity of the seven-membered ring.

HSQC: An HSQC spectrum directly correlates each proton signal with the carbon to which it is attached. This would confirm the assignments made in the table above. For example, the proton signal at ~3.40 ppm would show a cross-peak with the carbon signal at ~45.0 ppm, confirming their assignment to the C3 position.

Dynamic NMR for Conformational Fluxionality Studies

The eight-membered ring of this compound is conformationally flexible. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the interchange between different conformations. At room temperature, the rate of this interchange is typically fast on the NMR timescale, leading to averaged signals for the ring protons and carbons.

Upon cooling, the conformational exchange can be slowed down, potentially leading to the decoalescence of the averaged signals into distinct signals for each conformation. This would allow for the determination of the energy barrier to ring inversion. For analogous seven- and eight-membered lactams and thiolactams, these barriers are often in the range of 10-15 kcal/mol. The study of these dynamic processes provides valuable insight into the conformational landscape of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes.

Correlation of Characteristic Vibrational Modes with Molecular Structure

The IR and Raman spectra of this compound are expected to show several characteristic bands that can be correlated with specific functional groups and vibrational motions within the molecule.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Description
N-H stretch~3200 (broad)~3200 (weak)Stretching of the nitrogen-hydrogen bond.
C-H stretch (asymmetric)~2925~2925Asymmetric stretching of methylene C-H bonds.
C-H stretch (symmetric)~2855~2855Symmetric stretching of methylene C-H bonds.
C=S stretch (Thioamide I)~1250~1250 (strong)Primarily C=S stretching, a key band for thiolactams.
C-N stretch / N-H bend (Thioamide II)~1480~1480Coupled C-N stretching and N-H bending.
CH₂ scissoring~1450~1450Bending motion of the methylene groups.

The presence of a strong band around 1250 cm⁻¹ in the Raman spectrum is particularly diagnostic for the thiocarbonyl (C=S) group.

Surface-Enhanced Raman Scattering (SERS) for Enhanced Detection and Structural Insights

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). For this compound, SERS could provide several benefits:

Enhanced Sensitivity: SERS would allow for the detection of very low concentrations of this compound.

Structural Orientation: The enhancement of specific vibrational modes in the SERS spectrum can provide information about the orientation of the molecule on the metal surface. It is likely that this compound would interact with the metal surface through its sulfur atom, leading to a significant enhancement of the C=S and C-S stretching modes.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (C₇H₁₃NS), the exact mass would be a key piece of identifying information.

Accurate Mass Determination:

The calculated monoisotopic mass of this compound is 143.08197 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with a high degree of accuracy (typically to within 5 ppm).

Fragmentation Analysis:

Under electron ionization (EI), the molecular ion of this compound ([M]⁺˙) would be formed, and it would subsequently undergo fragmentation. The predicted fragmentation pattern would likely involve the following characteristic losses:

Fragment Ion (m/z)Proposed Neutral LossPlausible Structure of Fragment
[M-SH]⁺·SHLoss of a sulfhydryl radical.
[M-C₂H₄]⁺˙EtheneRetro-Diels-Alder type fragmentation of the ring.
[M-C₃H₆]⁺˙PropeneFurther fragmentation of the ring structure.
[C₄H₈N]⁺C₃H₅S·Cleavage of the ring leading to a stable nitrogen-containing fragment.

The analysis of these fragment ions allows for the piecing together of the molecular structure, providing confirmatory evidence for the identity of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unequivocal determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and precision. lcms.cz For this compound (C₇H₁₃NS), HRMS provides an experimental mass value that can be compared against a theoretical mass calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ³²S).

This technique allows for differentiation between this compound and other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The high mass accuracy, typically within 5 parts per million (ppm), afforded by instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, serves as a definitive confirmation of the molecular formula. nih.gov In a typical analysis, the compound is ionized, commonly forming a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), and its exact mass is measured.

Table 1: Theoretical HRMS Data for this compound (C₇H₁₃NS) This table presents the calculated exact masses for common adducts of this compound, which would be confirmed experimentally via HRMS.

Adduct IonMolecular FormulaTheoretical m/z
[M]⁺[C₇H₁₃NS]⁺143.07687
[M+H]⁺[C₇H₁₄NS]⁺144.08469
[M+Na]⁺[C₇H₁₃NNaS]⁺166.06664
[M+K]⁺[C₇H₁₃KNS]⁺182.04058

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

While HRMS confirms the elemental composition, Tandem Mass Spectrometry (MS/MS) provides insight into the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺ of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. mdpi.com The fragmentation pathways are governed by the molecule's structure, with cleavage occurring at the weakest bonds or through characteristic rearrangements.

For this compound, the thiolactam ring structure dictates the likely fragmentation pathways. Expected fragmentation would involve cleavages adjacent to the nitrogen and sulfur atoms, loss of small neutral molecules, and ring-opening reactions. Analyzing these specific fragmentation patterns helps to confirm the connectivity of atoms within the molecule, distinguishing it from structural isomers. nih.govnih.gov

Table 2: Proposed Key Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 144.08) This table outlines plausible fragmentation patterns based on the chemical structure of this compound. Experimental verification would be required to confirm these pathways.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway Description
144.08111.07SHLoss of the sulfhydryl radical from the protonated thione tautomer.
144.0884.08C₂H₄SCleavage of the ring with loss of a thioethylene fragment.
144.0870.07C₄H₈SRing cleavage leading to the loss of a C₄ thioether fragment.
144.0841.04C₇H₁₀NLoss of the nitrogen-containing ring structure, leaving a C₃H₅⁺ fragment.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice. nih.gov

An X-ray crystallographic analysis of this compound would provide invaluable data. It would confirm the seven-membered ring structure, detail the planarity (or lack thereof) of the thiolactam group, and describe the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. As of the latest literature surveys, a definitive crystal structure for this compound has not been deposited in major crystallographic databases. The acquisition of such data would require the growth of a suitable single crystal and subsequent diffraction analysis.

Table 3: Crystallographic Data Parameters for this compound This table lists the parameters that would be determined from a successful single-crystal X-ray diffraction experiment. The values are currently undetermined.

ParameterDescriptionValue
Chemical FormulaSum of atoms in the molecule.C₇H₁₃NS
Crystal SystemThe symmetry system of the crystal lattice.To be determined
Space GroupThe symmetry group of the crystal.To be determined
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes.To be determined
Unit Cell Angles (α, β, γ)The angles between the unit cell axes.To be determined
ZThe number of molecules per unit cell.To be determined
Key Bond Lengths (C=S, C-N)Precise distances between key atoms.To be determined
Key Bond Angles (N-C=S)Precise angles between key atoms.To be determined

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of this compound, typically via the thionation of its oxygen analog azocan-2-one (ε-caprolactam), can be monitored in real-time using in situ spectroscopic techniques. Methods such as Fourier-Transform Infrared (FT-IR) or Raman spectroscopy are particularly powerful for this purpose, as they allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. researchgate.net

During the conversion of azocan-2-one to this compound, the most significant spectral change would be the disappearance of the strong carbonyl (C=O) stretching vibration and the concurrent appearance of the thiocarbonyl (C=S) stretching vibration. By monitoring the intensity of these characteristic vibrational bands over time, one can determine the reaction kinetics, identify the presence of any intermediates, and confirm the reaction endpoint. This approach is crucial for optimizing reaction conditions, improving yield, and ensuring process safety and efficiency.

Table 4: Key Vibrational Frequencies for In Situ Monitoring of this compound Synthesis This table highlights the characteristic infrared spectroscopic bands used to track the conversion of the starting material to the final product.

CompoundFunctional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Azocan-2-oneCarbonylC=O Stretch~1650-1690
This compoundThiocarbonylC=S Stretch~1050-1250

Supramolecular Chemistry and Self Assembly Involving Azocane 2 Thione

Molecular Recognition Properties: Host-Guest Chemistry with Azocane-2-thione

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The host possesses a cavity or binding site that is structurally and electronically complementary to the guest. wikipedia.org While this compound has not been specifically developed as a synthetic receptor, its structure contains the necessary elements for molecular recognition.

The this compound molecule can act as a host for small guest molecules through hydrogen bonding. The N-H group can donate a hydrogen bond to an acceptor guest, while the thiocarbonyl (C=S) group can accept a hydrogen bond from a donor guest. Its eight-membered ring provides conformational flexibility, which could allow it to adapt its shape to encapsulate a suitable guest. In principle, this compound could also function as a guest, fitting into the cavity of a larger macrocyclic host like a cyclodextrin (B1172386) or calixarene, with its hydrophobic alkyl chain and polar thiolactam group influencing binding. researchgate.netnih.gov

The potential for host-guest interactions could be explored with a variety of guest molecules.

Table 1: Potential Host-Guest Interactions with this compound

Role of this compound Potential Guest Molecule/Ion Dominant Interaction Type
Host Carboxylic Acids (e.g., Acetic Acid) Hydrogen Bonding (N-H···O=C)
Host Amides (e.g., Urea) Hydrogen Bonding (C=S···H-N)
Host Halide Anions (e.g., Cl⁻, Br⁻) Anion-π, Chalcogen Bonding
Guest Cyclodextrins (e.g., β-Cyclodextrin) Hydrophobic, van der Waals

This table is illustrative and based on theoretical principles of molecular recognition, as specific experimental studies with this compound are limited.

Controlled Self-Assembly Processes Leading to Supramolecular Architectures

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Thiolactams, like their lactam counterparts, are known to self-assemble, primarily through hydrogen bonding. The substitution of the carbonyl oxygen in a lactam with a sulfur atom to form a thiolactam significantly influences the resulting supramolecular structure. mdpi.com

The C=S bond is less polar and the sulfur atom is a weaker hydrogen-bond acceptor compared to the carbonyl oxygen. researchgate.net This often leads to different and sometimes more complex hydrogen-bonding patterns in thioamides and thiolactams compared to amides and lactams. mdpi.com For this compound, the N-H···S=C hydrogen bond is the primary interaction driving self-assembly. This can lead to the formation of one-dimensional chains or cyclic dimeric structures. A study on a related seven-membered ring, azepane-2-thione, showed it participates in the formation of more complex structures through its derivatives, where intermolecular N-H···O hydrogen bonds dictate the crystal packing. researchgate.net The flexible eight-membered ring of this compound could allow for unique packing arrangements and the formation of distinct supramolecular architectures not seen in smaller, more rigid rings.

The process can be controlled by external factors such as solvent, temperature, and concentration, which can influence the equilibrium between different assembled states. frontiersin.org

Characterization of Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, and Chalcogen Bonding

The assembly and recognition properties of this compound are dictated by a balance of several non-covalent interactions.

Hydrogen Bonding: The most significant interaction for this compound is the N-H···S hydrogen bond. In the solid state, thiolactams typically form centrosymmetric dimers or extended chains via this interaction. researchgate.net Studies comparing barbiturates and their thio-analogs have shown that C=S groups lead to different H-bonding patterns and association energies than C=O groups. mdpi.com While the N-H···S bond is generally weaker than the N-H···O bond, it is highly directional and a key driver of crystal packing.

π-Stacking: this compound itself lacks an aromatic ring, precluding traditional π-π stacking. However, if incorporated into larger systems with aromatic moieties, the thiocarbonyl group could participate in lone-pair-π interactions. nih.gov

Chalcogen Bonding: A chalcogen bond is a non-covalent interaction involving a chalcogen atom (S, Se, Te) as an electrophilic center. rsc.org The sulfur atom in this compound has a region of positive electrostatic potential (a σ-hole) opposite the C-S covalent bond, allowing it to interact favorably with nucleophiles like halide anions or lone pairs on oxygen or nitrogen atoms. rsc.orgmdpi.com This directional interaction is gaining recognition as a powerful tool in crystal engineering and could play a significant role in the solid-state architecture of this compound and its derivatives. mdpi.comfrontiersin.org

Table 2: Comparison of Key Non-Covalent Interactions in Lactams vs. Thiolactams

Interaction Type Lactam (e.g., Azocan-2-one) Thiolactam (e.g., this compound) Research Findings Reference
H-Bond Acceptor Carbonyl Oxygen (C=O) Thiocarbonyl Sulfur (C=S) mdpi.com
H-Bond Strength Stronger (N-H···O) Weaker (N-H···S) researchgate.net
Typical H-Bond Motif Often forms robust dimers and tapes. Can form more varied or tilted patterns. mdpi.com

| Chalcogen Bonding | Not applicable | Possible via sulfur atom (C=S···Nu) | rsc.org |

This table presents generalized findings from comparative studies of related compound classes.

Construction of Supramolecular Scaffolds and Assemblies Incorporating this compound Units

Supramolecular scaffolds are larger, functional architectures built from molecular components via self-assembly. unisa.itmdpi.com These scaffolds can have applications in materials science, catalysis, and tissue engineering. mdpi.comnih.gov this compound can be envisioned as a building block, or "tecton," for the construction of such scaffolds.

By modifying the this compound molecule—for instance, by attaching other functional groups to the nitrogen atom or the carbon backbone—it is possible to program its assembly into more complex structures. For example, attaching a group capable of a second, orthogonal interaction (like metal coordination or another hydrogen-bonding site) could lead to the formation of 2D sheets or 3D frameworks instead of simple 1D chains. The use of such building blocks in co-crystallization with other molecules can create multicomponent assemblies where interactions like hydrogen bonding and chalcogen bonding work together to form a stable lattice. researchgate.net While specific examples using this compound are yet to be reported, the principles of supramolecular synthesis suggest its utility as a versatile component for such materials. unisa.it

Potential Role in Mechanically Interlocked Molecules (MIMs) and Molecular Machines

Mechanically interlocked molecules (MIMs), such as catenanes (interlocked rings) and rotaxanes (a ring threaded on an axle), are prime examples of advanced supramolecular chemistry. davuniversity.orginflibnet.ac.inwikipedia.org These molecules can function as molecular machines, where the components move relative to each other in response to an external stimulus (e.g., light, pH, or chemical input). anu.edu.au

The synthesis of MIMs often relies on templated reactions, where non-covalent interactions pre-organize the components before the final covalent bonds are formed to trap the structure. davuniversity.org A molecule like this compound could potentially play a role in this templating process. The thiolactam N-H and C=S groups could act as a recognition station for a macrocycle to bind to a molecular "thread," positioning it for a subsequent "capping" reaction to form a rotaxane.

Although no rotaxanes or catenanes incorporating this compound have been synthesized to date, the fundamental properties of the thiolactam group—its defined hydrogen-bonding capabilities and potential for other non-covalent interactions—make it a candidate for inclusion as a recognition site in future designs of molecular machinery. anu.edu.au

Synthetic Strategies for Azocane 2 Thione Analogues and Bioisosteres

Rational Design of Structural Analogues with Varied Ring Systems

The rational design of analogues of azocane-2-thione with different ring systems is a key strategy for exploring structure-activity relationships. This approach involves the systematic modification of the core azocane (B75157) ring to include different sized or unsaturated heterocyclic systems.

One common approach involves the reaction of amino alcohols with carbon disulfide in the presence of a base to induce cyclization. benchchem.com By varying the starting amino alcohol, analogues with different ring sizes can be synthesized. For instance, using a shorter or longer chain amino alcohol would lead to smaller or larger ring systems, respectively.

Another method involves the multicomponent reaction of in situ-generated 1-azadienes with carbon disulfide. This approach allows for the one-step synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones, which are six-membered ring analogues of this compound. nih.gov The versatility of this method lies in the ability to use a variety of aliphatic and aromatic inputs to generate a library of diverse analogues. nih.gov

Furthermore, the synthesis of benzimidazole-2-thione derivatives, which can be considered aromatic analogues, has been achieved through various methods. mdpi.com These often involve the reaction of o-phenylenediamine (B120857) with a thiocarbonyl source. Subsequent alkylation or other modifications can introduce further diversity. mdpi.com The table below summarizes some examples of different ring systems that can be considered analogues of this compound.

Table 1: Examples of this compound Analogues with Varied Ring Systems

Analogue Class Ring System Synthetic Precursors
Smaller Ring Analogues Thiazolidine-2-thione Aminoethanol, Carbon disulfide
Larger Ring Analogues Larger cyclic thiones Longer-chain amino alcohols, Carbon disulfide
Unsaturated Analogues 3,6-dihydro-2H-1,3-thiazine-2-thiones 1-Azadienes, Carbon disulfide

Strategic Isosteric and Bioisosteric Replacements to Modulate Molecular Properties

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound like this compound. pressbooks.pubnih.gov These replacements involve substituting atoms or groups with others that have similar steric or electronic characteristics, with the goal of improving properties such as metabolic stability, solubility, and target affinity. pressbooks.pubacs.org

For the this compound scaffold, the thione group (C=S) is a key functional group that can be targeted for bioisosteric replacement. A common replacement for a thione or amide is a 1,2,3-triazole. hyphadiscovery.comnih.gov This five-membered heterocyclic ring can mimic the hydrogen bonding capabilities of the original group while often enhancing metabolic stability. hyphadiscovery.com Other potential bioisosteres for the amide/thione moiety include ureas, thioureas, carbamates, and sulfonamides. acs.org

The following table provides examples of bioisosteric replacements that can be applied to the this compound structure.

Table 2: Potential Bioisosteric Replacements for this compound

Original Group Bioisosteric Replacement Potential Effect
Thione (C=S) Urea (C=O) Altered hydrogen bonding and polarity
Thione (C=S) 1,2,3-Triazole Improved metabolic stability, mimicked H-bonding
Amide (within ring) Sulfonamide Modified electronic and H-bonding properties

Implementation of Combinatorial Chemistry for Rapid Library Synthesis

Combinatorial chemistry offers a powerful approach for the rapid synthesis of large libraries of this compound derivatives, enabling efficient exploration of chemical space and the identification of compounds with desired properties. units.it This strategy often relies on solid-phase synthesis or the use of polymer-supported reagents to facilitate purification and automation.

One strategy for combinatorial library synthesis involves a "catch-and-release" methodology using a polymer-supported reagent. units.it For example, a library of 1,3-thiazine derivatives, which are structural analogues, was synthesized using this approach. The process involved a Knoevenagel condensation followed by a ring-closure reaction with various thioureas. The final products were then released from the solid support. units.it

Another approach utilizes multicomponent reactions (MCRs), where three or more starting materials are combined in a one-pot synthesis to generate a diverse range of products. nih.gov The synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones via an MCR of 1-azadienes and carbon disulfide is an example of how this can be applied to generate a library of this compound analogues. nih.gov

The "libraries from libraries" concept is another effective combinatorial strategy. mdpi.com This involves taking an existing library of compounds and subjecting it to further chemical transformations to generate a new, more complex library. For instance, a library of diazacyclic compounds can be treated with reagents like thiocarbonyldiimidazole to produce a library of bis-cyclic thioureas. mdpi.com

The table below illustrates the types of libraries that can be generated using combinatorial approaches.

Table 3: Examples of Combinatorial Libraries of this compound Analogues

Library Type Synthetic Approach Key Reagents/Building Blocks
1,3-Thiazine Library Polymer-supported reagent/Catch-and-release Enones, Thioureas
3,6-dihydro-2H-1,3-thiazine-2-thione Library Multicomponent Reaction 1-Azadienes, Carbon disulfide
Bis-cyclic Thiourea (B124793) Library "Libraries from libraries" Diazacyclic library, Thiocarbonyldiimidazole

Applications of Flow Chemistry for Efficient Production of this compound Derivatives

Flow chemistry, or continuous-flow synthesis, has emerged as a valuable tool for the efficient, safe, and scalable production of chemical compounds, including derivatives of this compound. nih.goveuropa.eu This technology offers several advantages over traditional batch synthesis, such as improved heat and mass transfer, precise control over reaction parameters, and the ability to handle unstable intermediates safely. nih.gov

The synthesis of thioureas, which are structurally related to this compound, has been successfully demonstrated using continuous-flow methods. nih.govresearchgate.net One approach involves a multicomponent reaction of isocyanides, amines, and an aqueous polysulfide solution. This method allows for the homogeneous application of sulfur under mild conditions, and the products can often be isolated by simple filtration. nih.gov

Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates, which can be challenging to manage in large-scale batch reactors. europa.eu The small reaction volumes and high surface-area-to-volume ratio of flow reactors allow for rapid heat dissipation, preventing the formation of hot spots and potential runaway reactions. europa.eu

Furthermore, flow chemistry enables the straightforward scale-up of production by simply running the system for a longer duration. beilstein-journals.org This has been demonstrated in the gram-scale production of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives, which are also relevant analogues. beilstein-journals.org

The table below highlights key aspects of applying flow chemistry to the synthesis of this compound derivatives.

Table 4: Advantages of Flow Chemistry for this compound Derivative Synthesis

Feature Advantage Example Application
Enhanced Heat & Mass Transfer Improved reaction control and safety Handling exothermic thiourea formation
Precise Parameter Control Higher yields and purity Optimizing residence time and temperature
Safe Handling of Unstable Intermediates Reduced risk of hazardous events In situ generation and use of reactive species

Emerging Research Areas and Future Outlook

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Synthesis

The use of AI and machine learning in chemistry is a rapidly growing field. These tools could be applied to predict the properties of new Azocane-2-thione derivatives, optimize synthesis conditions, and accelerate the discovery of new applications.

Exploration of this compound as Precursors or Building Blocks in Advanced Materials Science

Thione-containing compounds have been explored for their use in developing advanced materials. benchchem.com this compound derivatives could find applications as dyes, pigments, or components of functional polymers. benchchem.com

Development of Novel Catalytic Systems Based on this compound Ligands

The potential for this compound to act as a ligand in catalysis is an exciting area for exploration. mdpi.com Designing catalytic systems based on this scaffold could lead to new and efficient chemical transformations.

Advanced Characterization Techniques for Complex this compound Systems

As more complex systems involving this compound are developed, advanced characterization techniques will be crucial. This includes sophisticated NMR experiments and X-ray crystallography to understand their three-dimensional structures and interactions. jst.go.jp

Innovations in Sustainable Synthesis and Green Chemistry for this compound Production

Developing more environmentally friendly methods for synthesizing this compound is an important future direction. This could involve using greener solvents, catalyst-free reactions, or developing more atom-economical synthetic routes. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azocane-2-thione, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with cyclization of azocane precursors followed by thionation using Lawesson’s reagent or phosphorus pentasulfide. Optimize reaction conditions (solvent, temperature, stoichiometry) via iterative Design of Experiments (DoE) to maximize yield. Purity can be improved using column chromatography (silica gel, non-polar solvent systems) or recrystallization. Validate purity via NMR (¹H/¹³C) and HPLC-UV .
  • Key Considerations : Monitor sulfur content via elemental analysis to confirm thione formation. Compare yields against literature benchmarks to identify deviations .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm backbone structure and sulfur hybridization. FT-IR identifies the C=S stretch (~1200–1050 cm⁻¹). X-ray crystallography resolves bond lengths/angles, while UV-Vis and cyclic voltammetry probe electronic transitions and redox behavior. Cross-validate results with computational methods (DFT) for orbital energy alignment .
  • Data Interpretation : Address discrepancies (e.g., unexpected NMR splitting) by testing solvent polarity effects or tautomeric equilibria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Conduct a systematic review of literature conditions (e.g., solvent, catalysts, temperature). Replicate experiments under controlled variables and apply statistical tools (ANOVA) to identify confounding factors. Use Hammett plots or Eyring analysis to correlate substituent effects/activation parameters with observed discrepancies .
  • Case Study : If one study reports rapid SN2 kinetics while another observes inertness, compare leaving-group electronegativity and steric environments .

Q. What experimental designs are suitable for probing this compound’s role in catalytic systems (e.g., organocatalysis or metal coordination)?

  • Methodological Answer : Design kinetic studies with varying catalyst loadings and substrate ratios. Use in situ FT-IR or Raman spectroscopy to track intermediate formation. For metal complexes, employ ESI-MS and EPR to confirm coordination geometry and oxidation states. Compare turnover frequencies (TOF) against analogous catalysts to assess efficacy .
  • Contradiction Management : If catalytic activity diverges from theoretical predictions, evaluate solvent coordination effects or ligand lability via variable-temperature NMR .

Q. How can computational chemistry predict this compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces for proposed mechanisms. Validate transition states with intrinsic reaction coordinate (IRC) analysis. Compare computed activation energies with experimental kinetic data. Use Molecular Dynamics (MD) simulations to model solvent interactions .
  • Limitations : Address computational vs. experimental gaps (e.g., solvation model inaccuracies) by refining basis sets or incorporating explicit solvent molecules .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility when synthesizing this compound derivatives under varying laboratory conditions?

  • Methodological Answer : Document all variables (e.g., humidity, reagent lot numbers) and use standardized protocols (IUPAC guidelines). Share raw data (NMR FIDs, chromatograms) in supplementary materials. Implement round-robin testing across labs to identify environmental biases .
  • Tools : Utilize electronic lab notebooks (ELNs) for real-time data tracking and version control .

Q. How should researchers address conflicting crystallographic data for this compound polymorphs?

  • Methodological Answer : Re-crystallize samples under identical conditions and compare unit cell parameters via PXRD . Perform thermal analysis (DSC/TGA) to rule out solvate/hydrate formation. Use Hirshfeld surface analysis to quantify intermolecular interactions driving polymorphism .

Interdisciplinary Approaches

Q. What bioanalytical methods are appropriate for studying this compound’s interactions with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Use molecular docking (AutoDock Vina) to predict binding poses, followed by cell-based assays (e.g., luciferase reporters) for functional validation. Cross-reference with toxicity screens (MTT assay) .

Tables for Quick Reference

Technique Application Key Parameters
NMR (¹H/¹³C)Structural validationChemical shifts, coupling constants
DFT CalculationsReaction mechanism predictionGibbs free energy, HOMO-LUMO gaps
HPLC-UVPurity assessmentRetention time, peak area/% area
X-ray CrystallographyPolymorph characterizationBond lengths, angles, space group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.